4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
. This compound is known for its ability to modulate purinergic signaling pathways, which are crucial in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the preparation of the morpholine derivative and subsequent reactions to introduce the purine and imidazole moieties. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to act as a purinergic receptor antagonist makes it valuable in studying purinergic signaling pathways.
Biology: In biological research, 4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is used to investigate the role of purinergic receptors in various physiological processes, including inflammation, immune response, and neurotransmission.
Medicine: In medicine, this compound has potential therapeutic applications in treating conditions related to purinergic signaling, such as chronic pain, cardiovascular diseases, and certain types of cancer.
Industry: In the industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism by which 4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves the inhibition of purinergic receptors. By blocking these receptors, the compound modulates the signaling pathways that are involved in various physiological processes. The molecular targets include P2X and P2Y receptors, which are involved in the regulation of pain, inflammation, and other cellular responses.
Comparison with Similar Compounds
MRS-2179: The compound itself is often compared to other purinergic receptor antagonists.
Terbutryn: A reference molecule used in computational studies to evaluate the binding affinity and stability of new compounds.
Isoproturon: A herbicide with a similar chemical structure used as a reference in biological studies.
Uniqueness: 4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is unique in its ability to selectively target purinergic receptors, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-11-12(2)23-13-14(18-16(23)19(11)3)20(4)17(25)22(15(13)24)6-5-21-7-9-26-10-8-21/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFUVGLLGJCAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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